4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C15H15N5O2 and a molecular weight of 297.31 g/mol . This compound is part of the pyrido[3,2-d]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of pyrimidine derivatives with pyridine derivatives under specific reaction conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as refluxing in organic solvents and employing catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
Piritrexim: A synthetic antifolate with antitumor properties.
MAP4K4 Inhibitors: Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, which inhibit specific kinases involved in cellular signaling.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound in its specific applications and mechanisms of action .
Properties
CAS No. |
917759-91-2 |
---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-14-13-11(19-15(16)20-14)6-5-10(18-13)9-4-7-12(21-2)17-8-9/h4-8H,3H2,1-2H3,(H2,16,19,20) |
InChI Key |
YUEXSUFAIZJACV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CN=C(C=C3)OC)N |
Origin of Product |
United States |
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